molecular formula C19H21N3O B494536 1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one CAS No. 76857-06-2

1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one

Cat. No. B494536
CAS RN: 76857-06-2
M. Wt: 307.4g/mol
InChI Key: QYQMLXUZPUNBGO-UHFFFAOYSA-N
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Patent
US08575167B2

Procedure details

1-Benzyl-1′H-spiro[piperidine-4,2′-quinazolin]-4′ (3′H)-one (5.0 g) and 10% palladium-carbon (500 mg) were suspended in methanol (200 mL), and the suspension was stirred at room temperature for 2 days under a hydrogen atmosphere. The catalyst was removed by filtration through celite. The solvent was evaporated under reduced pressure and the residue was crystallized from ethanol/ether to give the object product (2.34 g, 41%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:23][CH2:22][C:11]2([NH:20][C:19](=[O:21])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[NH:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[C].[Pd]>[NH:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:19](=[O:21])[NH:20][C:11]21[CH2:22][CH2:23][NH:8][CH2:9][CH2:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(NC3=CC=CC=C3C(N2)=O)CC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 2 days under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethanol/ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1C2(NC(C3=CC=CC=C13)=O)CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.